8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound.
Mechanism of Action
Target of Action
Similar triazolopyrazine derivatives have been suggested to bind to pcaf (p300/cbp-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
It can be inferred from related studies that triazolopyrazine derivatives may interact with their targets, such as pcaf, leading to changes in the biochemical pathways that these targets are involved in .
Biochemical Pathways
Given the potential interaction with pcaf, it could be involved in pathways related to gene expression and cellular growth, which are often dysregulated in cancer .
Result of Action
If it indeed interacts with pcaf, it could potentially influence gene expression and cellular growth, thereby affecting the progression of diseases like cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of N-nitrosamines in drug products has been found to increase during storage . Therefore, the storage conditions of 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine could potentially affect its action and stability.
Biochemical Analysis
Biochemical Properties
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has shown satisfactory activity compared with the lead compound foretinib . It interacts with c-Met and VEGFR-2 proteins, as indicated by molecular docking and molecular dynamics simulation . The nature of these interactions is similar to that of foretinib .
Cellular Effects
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells . It also influences cell function by intervening on intracellular c-Met signaling of A549 .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to c-Met and VEGFR-2 proteins . It inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with azetidine in the presence of a base . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, with conditions favoring the use of polar solvents and bases.
Oxidation and Reduction: Typical oxidizing agents might include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), while reducing agents could include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the triazolopyrazine ring .
Scientific Research Applications
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, with some derivatives exhibiting activity against Gram-positive and Gram-negative bacteria.
Cancer Research: Certain derivatives have been evaluated for their inhibitory activities against cancer cell lines and kinases like c-Met and VEGFR-2.
Material Science: Nitrogen-containing heterocycles like this compound are used in the development of functional materials.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: A precursor in the synthesis of various triazolopyrazine derivatives.
4-Oxo-pyridazinone derivatives: These compounds share structural similarities and have been studied for their kinase inhibitory activities.
Uniqueness
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific azetidine substitution, which imparts distinct biological activities and chemical properties compared to other triazolopyrazine derivatives .
Properties
IUPAC Name |
8-(azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-11-12-9-8(13-4-2-5-13)10-3-6-14(7)9/h3,6H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRFOPFXDIFNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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